molecular formula C13H10N2O B1419099 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile CAS No. 1198411-34-5

4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Cat. No.: B1419099
CAS No.: 1198411-34-5
M. Wt: 210.23 g/mol
InChI Key: YGNLAKNPHZNQGX-UHFFFAOYSA-N
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Description

4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an oxo group, along with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile typically involves the reaction of 5-methyl-2-oxo-1(2H)-pyridine with a suitable benzonitrile derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyridine derivative is coupled with a halogenated benzonitrile under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzonitrile moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitrile group.

Major Products Formed

    Oxidation: 4-(5-Carboxy-2-oxo-1(2H)-pyridinyl)benzonitrile.

    Reduction: 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzylamine.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzamide: Similar structure but with an amide group instead of a nitrile.

    4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzoic acid: Contains a carboxyl group instead of a nitrile.

    4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzylamine: Features an amine group instead of a nitrile.

Uniqueness

4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile is unique due to its combination of a pyridine ring with a benzonitrile moiety, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(5-methyl-2-oxopyridin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-10-2-7-13(16)15(9-10)12-5-3-11(8-14)4-6-12/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNLAKNPHZNQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659294
Record name 4-(5-Methyl-2-oxopyridin-1(2H)-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198411-34-5
Record name 4-(5-Methyl-2-oxopyridin-1(2H)-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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